(S)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-4-9(6-14)13-10-7-16-8-10/h9-10,13H,4-8H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONPRZLGGUBBMG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130909 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349699-71-3 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349699-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Oxetane Ring: The oxetane ring can be introduced via nucleophilic substitution reactions.
Attachment of the tert-Butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and appropriate activating agents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the oxetane ring, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
(S)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: The compound can be employed in studies investigating the biological activity of pyrrolidine and oxetane-containing molecules.
Industry: The compound may be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Findings :
- The target compound’s oxetane group offers superior metabolic stability compared to methoxy-pyridine or silyl-protected analogs, which may degrade under acidic or enzymatic conditions .
- The absence of heavy atoms (e.g., iodine) or halogens (e.g., chlorine) simplifies synthetic routes and reduces toxicity risks .
Secondary Amines from CymitQuimica ()
| Compound Name | Molecular Formula | Functional Groups | Applications |
|---|---|---|---|
| (S)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate | C₁₂H₂₂N₂O₃ | Boc-protected pyrrolidine, oxetane-amine | Drug intermediates, asymmetric catalysis |
| Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate | C₉H₁₃N₃O₂ | Fused bicyclic ring, ester group | Neurological drug discovery |
Key Findings :
- The target compound’s pyrrolidine-oxetane system provides greater conformational rigidity than the tetrahydroimidazopyrazine core, enhancing binding selectivity in receptor-targeted therapies .
- The Boc group allows for orthogonal protection strategies, unlike the ethyl ester in the imidazopyrazine analog, which may hydrolyze prematurely in biological systems .
Biological Activity
(S)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry and drug development. This compound features a unique structure that includes an oxetane ring and a pyrrolidine moiety, which contribute to its biological activity. Understanding its biological properties is crucial for exploring its applications in pharmacology.
- Molecular Formula : C12H22N2O3
- Molecular Weight : 230.32 g/mol
- CAS Number : 1537673-95-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxetane and pyrrolidine rings facilitate binding to specific molecular sites, potentially modulating enzyme activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It may influence receptor activity, leading to alterations in cellular responses.
Biological Activity
Research has shown that this compound exhibits notable biological activities, including:
- Anticancer Properties : Studies indicate that this compound may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. For instance, a study demonstrated that treatment with related compounds resulted in a significant increase in apoptotic markers in various cancer cell lines .
- Neuroprotective Effects : Preliminary data suggest that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Apoptosis Induction :
- Objective : To evaluate the compound's effect on apoptosis in breast cancer cell lines.
- Methods : Cells were treated with varying concentrations of the compound, and apoptosis was measured using caspase activation assays.
- Results : A dose-dependent increase in apoptosis was observed, with significant effects at concentrations above 10 µM .
-
Neuroprotection Study :
- Objective : To assess the protective effects against oxidative stress in neuronal cells.
- Methods : Neuronal cells were exposed to oxidative stressors with and without the compound.
- Results : The compound significantly reduced cell death compared to controls, indicating potential neuroprotective effects .
Data Tables
| Biological Activity | Effect Observed | Concentration Range |
|---|---|---|
| Apoptosis Induction | Significant increase in apoptotic markers | 10 µM - 50 µM |
| Neuroprotection | Reduced cell death under oxidative stress | 5 µM - 20 µM |
Q & A
Q. How can researchers address low yields in multi-step syntheses involving Boc-protected intermediates?
- Resolution : Optimize deprotection steps. Boc removal with TFA/CH₂Cl₂ (1:1) at 0°C minimizes side reactions. achieved 78% yield by carefully controlling reaction time and temperature during hydrogenolysis. Additionally, intermediates should be purified before proceeding to subsequent steps to avoid cumulative impurities .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
